molecular formula C18H20N2O4 B2660648 1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone CAS No. 1211120-25-0

1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone

Cat. No.: B2660648
CAS No.: 1211120-25-0
M. Wt: 328.368
InChI Key: GCCPSLLEKMHKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a benzo[d][1,3]dioxole moiety, and an isoxazole ring

Preparation Methods

The synthesis of 1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed arylation to construct the benzo[d][1,3]dioxole framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity . The isoxazole ring can be introduced through a cyclization reaction involving appropriate precursors. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the isoxazole ring, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals with specific biological activities.

    Industry: The compound can be utilized in the development of new materials with desirable properties, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding or other interactions with biological macromolecules, influencing their function. The azepane ring may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone can be compared with similar compounds such as:

Properties

IUPAC Name

1-(azepan-1-yl)-2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-18(20-7-3-1-2-4-8-20)11-14-10-16(24-19-14)13-5-6-15-17(9-13)23-12-22-15/h5-6,9-10H,1-4,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCPSLLEKMHKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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